molecular formula C8H5ClF2O B2689730 2,6-Difluorophenylacetyl chloride CAS No. 116622-90-3

2,6-Difluorophenylacetyl chloride

Cat. No. B2689730
Key on ui cas rn: 116622-90-3
M. Wt: 190.57
InChI Key: MQYPWHKXTAYWIT-UHFFFAOYSA-N
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Patent
US05045556

Procedure details

75.3 g (0.44 mol) of 2,6-difluorophenylacetic acid are dissolved in 96 ml (156.5 g; 1.32 mol) of thionyl chloride, stirred for 1 hour at 60° and then heated under reflux for 2 hours. The excess thionyl chloride is then distilled off and the residue is fractionated, yielding 79.5 g (95% of the theoretical yield) of 2,6-difluorophenylacetyl chloride.
Quantity
75.3 g
Type
reactant
Reaction Step One
Quantity
96 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[CH2:9][C:10]([OH:12])=O.S(Cl)([Cl:15])=O>>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[CH2:9][C:10]([Cl:15])=[O:12]

Inputs

Step One
Name
Quantity
75.3 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)CC(=O)O
Name
Quantity
96 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hour at 60°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The excess thionyl chloride is then distilled off
CUSTOM
Type
CUSTOM
Details
yielding 79.5 g (95% of the

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C(=CC=C1)F)CC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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